molecular formula C17H21BrN2O3 B13668894 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde

3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde

Cat. No.: B13668894
M. Wt: 381.3 g/mol
InChI Key: BCWLXXIUUWTZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde is a complex organic compound that features a bromine atom, a Boc-protected amino group, and an indole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced by reacting 3-bromopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formylation: The formyl group can be introduced through Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3 to form the aldehyde group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde can undergo various chemical reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, alkoxides

Major Products Formed

    Oxidation: 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carboxylic acid

    Reduction: 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-methanol

    Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The bromine atom and the Boc-protected amino group can participate in various interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropylamine hydrobromide: Similar in having a bromine atom and an amino group but lacks the indole ring and aldehyde group.

    3-(Boc-amino)propyl bromide: Similar in having a Boc-protected amino group and a bromine atom but lacks the indole ring and aldehyde group.

    3-Bromo-1-propanol: Similar in having a bromine atom but lacks the Boc-protected amino group, indole ring, and aldehyde group.

Properties

Molecular Formula

C17H21BrN2O3

Molecular Weight

381.3 g/mol

IUPAC Name

tert-butyl N-[3-(3-bromo-5-formylindol-1-yl)propyl]carbamate

InChI

InChI=1S/C17H21BrN2O3/c1-17(2,3)23-16(22)19-7-4-8-20-10-14(18)13-9-12(11-21)5-6-15(13)20/h5-6,9-11H,4,7-8H2,1-3H3,(H,19,22)

InChI Key

BCWLXXIUUWTZRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C=C(C2=C1C=CC(=C2)C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.